3-(Trihydroxysilyl)propyl prop-2-enoate
Description
Contextualizing 3-(Trihydroxysilyl)propyl prop-2-enoate within Organosilane Chemistry
This compound is a specific organofunctional silanol (B1196071) that serves as a prime example of these reactive intermediates. It is not typically stored or used as a stable compound but is generated in situ through the hydrolysis of its alkoxide precursors, most commonly 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) or 3-(triethoxysilyl)propyl methacrylate. russoindustrial.runih.gov This hydrolysis reaction replaces the alkoxy groups (e.g., methoxy (B1213986), -OCH₃) with hydroxyl groups (-OH), yielding the trihydroxysilyl derivative and the corresponding alcohol as a byproduct. wikipedia.orgrussoindustrial.ru
The structure of this compound features a propyl prop-2-enoate group, which provides organic reactivity, and a trihydroxysilyl group, which imparts the inorganic reactivity. This dual nature allows it to function as a coupling agent, bridging the interface between organic polymers and inorganic substrates. iotasilane.com
The formation of this compound from its precursor is a crucial step in many material applications. The rate of this hydrolysis is highly dependent on factors such as pH, water concentration, and the presence of catalysts. nih.govresearchgate.net
Below is a table detailing the properties of the common precursor, 3-(trimethoxysilyl)propyl methacrylate.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O₅Si |
| Molecular Weight | 248.35 g/mol |
| Appearance | Colorless, clear liquid |
| CAS Number | 2530-85-0 |
| Boiling Point | 190 °C |
| Density | 1.045 g/mL at 25 °C |
Note: Data sourced from multiple references. nih.govsigmaaldrich.com
Significance of Silanol Functionality in Reactive Systems
The silanol functionality (-Si-OH) is the cornerstone of the reactivity of this compound and other organofunctional silanols. These hydroxyl groups are significantly more acidic than their alcohol counterparts, which enhances their reactivity. wikipedia.org The primary reactions involving the silanol groups are condensation reactions. sigmaaldrich.com
Firstly, the silanol groups can condense with other silanol groups, forming stable siloxane bonds (-Si-O-Si-). This self-condensation can lead to the formation of oligomeric or polymeric structures on a surface. russoindustrial.rugelest.com Secondly, and crucially for adhesion promotion, the silanol groups can react with hydroxyl groups present on the surfaces of inorganic materials such as glass, metals, and silica (B1680970). russoindustrial.ruresearchgate.net This reaction forms a covalent bond between the silicon atom of the organosilane and the inorganic substrate, effectively grafting the organic functionality onto the surface. gelest.comiotasilane.com
The efficiency of these reactions is heavily influenced by the reaction conditions. For instance, the hydrolysis of the precursor TMSPMA is catalyzed by both acids and bases. nih.govresearchgate.net Acidic conditions tend to favor the hydrolysis reaction while slowing down the subsequent condensation, allowing for a higher concentration of the silanol intermediate. nih.gov Conversely, basic conditions can accelerate both hydrolysis and condensation. nih.gov
The following table summarizes the effect of pH on the hydrolysis and condensation rates of 3-(trimethoxysilyl)propyl methacrylate.
| Condition | Hydrolysis Rate | Condensation Rate | Stability of Silanol |
| Low pH (Acidic) | Fast | Slow | Relatively Stable |
| Neutral pH | Very Slow | - | - |
| High pH (Basic) | Fast | Fast | Unstable |
Note: Data compiled from research findings. nih.govresearchgate.net
In essence, the generation of the trihydroxysilyl group is a critical activation step. Once formed, this reactive moiety drives the formation of robust chemical links at the interface between dissimilar materials, a fundamental principle underpinning the widespread use of organosilanes in advanced materials. gelest.comgelest.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
112310-26-6 |
|---|---|
Molecular Formula |
C6H12O5Si |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-trihydroxysilylpropyl prop-2-enoate |
InChI |
InChI=1S/C6H12O5Si/c1-2-6(7)11-4-3-5-12(8,9)10/h2,8-10H,1,3-5H2 |
InChI Key |
UFIQZQSPRLXMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC[Si](O)(O)O |
Origin of Product |
United States |
Formation Pathways and Reaction Kinetics of 3 Trihydroxysilyl Propyl Prop 2 Enoate
Hydrolysis of Alkoxysilane Precursors
Influence of pH on Hydrolysis Rate and Silanol (B1196071) Stability
The pH of the aqueous solution is a dominant factor controlling the rate of hydrolysis and the stability of the resulting silanol groups. The hydrolysis rate is at its minimum in neutral conditions (pH 7) and is significantly accelerated by either acidic or alkaline environments. cfmats.comgelest.com
For most non-amino silanes, acidic conditions are preferred for catalysis. gelest.com Typically, the pH is adjusted to a range of 3 to 5 to promote the hydrolysis reaction. cfmats.comdtic.mil Research on the closely related γ-methacryloxypropyltrimethoxysilane (MPS) demonstrated that under acidic conditions (pH 2 and 4), hydrolysis proceeds much faster than at neutral or alkaline pH levels. researchgate.net
The stability of the formed silanol (Si-OH) groups is also highly dependent on pH. The highest stability for silanols is observed in a pH range of approximately 3 to 4. dtic.mil Outside of this range, particularly as the pH increases towards 5 and beyond, the stability rapidly decreases as the rate of self-condensation reactions increases. dtic.milresearchgate.net While alkaline conditions also catalyze hydrolysis, they more significantly promote the subsequent condensation of silanols to form siloxane (Si-O-Si) bonds. researchgate.net
| pH Range | Hydrolysis Rate | Silanol (Si-OH) Stability | Condensation Rate |
|---|---|---|---|
| Acidic (e.g., 3-4) | High / Catalyzed cfmats.comdtic.mil | Most Stable dtic.mil | Moderate |
| Near-Neutral (e.g., 6-7) | Slowest cfmats.comresearchgate.net | Low | Slowest |
| Alkaline (e.g., 8-10) | Catalyzed (but slower than acidic) researchgate.net | Unstable | Significantly Promoted researchgate.net |
Impact of Solvent Systems on Hydrolysis and Subsequent Reactivity
The choice of solvent significantly affects the hydrolysis of alkoxysilane precursors. The solubility of the silane (B1218182) in the reaction medium is a key factor; higher solubility in an aqueous solution generally leads to a faster hydrolysis rate due to more effective interaction between the silane and water molecules. cfmats.com
Often, co-solvents are used to improve the miscibility of the relatively hydrophobic alkoxysilane in water. Alcohols, such as methanol (B129727) or ethanol, are commonly employed. sinosil.comresearchgate.net The presence of water within an alcohol solvent system accelerates the hydrolysis rate, which in turn enhances the reactivity of the silane by promoting the formation of reactive Si-OH monomers. researchgate.net Furthermore, pre-dissolving the silane in the alcohol that will be formed as a byproduct of the hydrolysis (e.g., using methanol as a co-solvent for a trimethoxysilane) can improve the dispersion of the silane and enhance the stability of the resulting hydrolyzed solution. sinosil.com
Role of Catalysts in Hydrolysis Mechanisms
Both acids and bases act as catalysts for the hydrolysis reaction, though they operate through different mechanisms. cfmats.comgelest.com
Acid Catalysis: Under acidic conditions, the mechanism typically involves the protonation of an oxygen atom on one of the alkoxy groups. This makes the alkoxy group a better leaving group, facilitating a nucleophilic attack on the silicon atom by a water molecule. gelest.comresearchgate.net This process is generally faster than base-catalyzed hydrolysis for most silanes. gelest.com Weak acids like acetic acid are often added to adjust the solution pH into the optimal range for hydrolysis. sinosil.com
Base Catalysis: In alkaline media, the hydrolysis proceeds via a nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (Si-O⁻) on the silicon atom. nih.gov This mechanism is described as an Sₙ2-Si type reaction. While effective, it also strongly promotes the condensation reaction, which can lead to the rapid formation of oligomers and polymers. nih.govresearchgate.net
Certain organofunctional silanes may also exhibit intramolecular catalysis, where a functional group on the silane molecule itself participates in and accelerates the hydrolysis reaction. nih.gov
Kinetic Modeling of Silanol Formation
The kinetics of silanol formation from trialkoxysilane precursors like 3-(Acryloxypropyl)trimethoxysilane are complex, involving multiple, sequential hydrolysis steps followed by competing condensation reactions. gelest.com The hydrolysis of a trialkoxysilane (T³) to a silanetriol (T⁰) proceeds through di-alkoxy and mono-alkoxy intermediates:
R-Si(OR')₃ → R-Si(OR')₂(OH) → R-Si(OR')(OH)₂ → R-Si(OH)₃
Kinetic studies utilizing techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to monitor these reactions. researchgate.netresearchgate.netscielo.br These studies track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds over time.
Research on the hydrolysis of 3-Glycidoxypropyltrimethoxysilane (GPTMS), another organofunctional silane, provides a representative kinetic profile that can be divided into distinct stages. scielo.br
| Stage | Approximate Timeframe (Example) | Dominant Reaction(s) | Description |
|---|---|---|---|
| 1: Initiation | 0-30 minutes | Hydrolysis of alkoxy groups | The primary reaction is the conversion of Si-OR groups to Si-OH groups, leading to an increasing concentration of silanols in the solution. scielo.br |
| 2: Condensation | 30-60 minutes | Silanol condensation | As the concentration of silanols becomes significant, condensation reactions to form siloxane (Si-O-Si) bonds begin to accelerate. The peak concentration of silanols is often observed in this phase. scielo.br |
| 3: Stabilization | > 60-70 minutes | Decreasing reaction rates | The kinetics of both hydrolysis and condensation slow down as the reactants (alkoxy and silanol groups) are consumed, and the system approaches equilibrium or forms stable oligomeric/polymeric structures. scielo.br |
Chemical Reactivity and Polymerization Mechanisms
Condensation Reactions of Silanol (B1196071) Groups
The silicon-containing portion of the molecule, the trihydroxysilyl group (-Si(OH)₃), is susceptible to condensation reactions. This process is typically initiated by the hydrolysis of a precursor, such as 3-(trimethoxysilyl)propyl methacrylate (B99206), to form the reactive silanol groups. These silanols can then react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct. This condensation is a step-growth polymerization process that leads to the formation of progressively larger structures.
The initial phase of the condensation process involves the reaction of individual 3-(trihydroxysilyl)propyl prop-2-enoate molecules to form dimers, trimers, and larger, yet still soluble, oligomeric siloxanes. These reactions can result in the formation of both linear and cyclic structures through intermolecular condensation. researchgate.net The degree of oligomerization can range from just two silicon units up to twenty or more, creating a mixture of oligomers. google.com The resulting alkylalkoxysiloxanes may still contain unreacted hydroxyl groups, allowing for further reactions. google.com
As the condensation reaction proceeds, the growing oligomeric chains can crosslink with one another. When the trifunctional silanol groups fully condense, they form a highly crosslinked, three-dimensional polysiloxane network. researchgate.net This network structure is characterized by a backbone of repeating Si-O-Si units. The continued condensation and crosslinking can lead to the formation of inorganic, silica-like domains within the organic polymer matrix, a result of the reaction between the silane (B1218182) and silica (B1680970) surfaces or self-condensation into dense networks. researchgate.netnih.gov
The extent of condensation and the final architecture of the resulting polysiloxane network are governed by several key experimental factors. The concentration of water and the presence of co-solvents like ethanol significantly impact the rate of hydrolysis and subsequent condensation. researchgate.net The pH of the reaction medium is a predominant parameter; for instance, under acidic conditions, hydrolysis is promoted, generating the necessary silanol groups for condensation. researchgate.net The reactivity of the silane is strongly influenced by the pH during the initial stages of the reaction. researchgate.net Silanols produced in pure water have shown greater stability against self-condensation compared to those in alcohol-water mixtures. researchgate.net
| Factor | Influence on Condensation | Research Finding |
| pH | Controls the rate of hydrolysis and condensation reactions. | The reactivity of the silane is strongly affected by the pH of the hydrolysis environment in the initial stages. researchgate.net |
| Solvent | Affects the stability of silanol intermediates. | Silanols are more stable in pure water than in ethanol-water mixtures, where they are more susceptible to self-condensation. researchgate.net |
| Water Concentration | Dictates the rate and extent of hydrolysis. | The hydrolysis rate is dependent on whether the water concentration is above or below the stoichiometric amount needed. researchgate.net |
Radical Polymerization of the Acrylate (B77674) Moiety
Independent of the silanol condensation, the prop-2-enoate (acrylate) group of the molecule can undergo chain-growth polymerization via a free-radical mechanism. This process allows for the formation of a carbon-based polymer backbone, creating hybrid organic-inorganic materials.
The radical polymerization of the acrylate group is initiated by compounds that can generate free radicals, typically through thermal decomposition or photochemical reaction. Common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO). nih.govsigmaaldrich.com The choice of initiator system can significantly affect the polymerization kinetics. For example, novel initiator systems, including those based on boroxyl radicals or specific ternary systems, can achieve polymerization without an induction period, leading to high monomer conversion in a relatively short time. rsc.orgresearchgate.net This controlled initiation allows for predictable polymer molecular weights and narrow molecular weight distributions. researchgate.net
| Initiator Type | Examples | Influence on Polymerization |
| Azo Compounds | 2,2'-azobis(isobutyronitrile) (AIBN) | Standard initiator for free-radical polymerization. nih.gov |
| Organic Peroxides | Benzoyl Peroxide (BPO) | Commonly used to initiate polymerization by thermal decomposition. |
| Boroxyl-Based Systems | Borane/O₂ adducts | Can enable living polymerization, preventing undesirable termination reactions. researchgate.net |
| Ternary Systems | CCl₄/RuCl₂(PPh₃)₃/MeAl(ODBP)₂ | Can achieve rapid polymerization with high conversion rates. researchgate.net |
This compound can be copolymerized with a wide array of other vinyl monomers to tailor the properties of the final material. This technique is highly effective for systematically modifying polymer characteristics. The reactivity of the silane monomer relative to its comonomer(s) determines the composition and microstructure of the resulting copolymer chain. Examples of monomers that have been successfully copolymerized with similar functional silanes include N-vinyl pyrrolidone, methyl methacrylate, butyl acrylate, styrene, and trimethylolpropane (B17298) trimethacrylate. nih.govgoogle.com The selection of comonomers allows for the creation of copolymers with a broad spectrum of chemical and physical properties.
| Comonomer | Resulting Copolymer Type | Reference |
| N-vinyl pyrrolidone | Functional Copolymer | |
| Trimethylolpropane trimethacrylate (TRIM) | Crosslinked Porous Microspheres | nih.gov |
| Methyl Methacrylate | Acrylic Copolymer | google.com |
| Styrene | Styrenic Copolymer | |
| Butyl Acrylate | Acrylic Copolymer | google.com |
Interplay Between Silanol Condensation and Acrylate Polymerization
The presence of two distinct reactive groups in this compound allows for a complex interplay between the inorganic (silanol condensation) and organic (acrylate polymerization) network-forming reactions. The final material properties are a direct consequence of how these two processes are managed, which can occur concurrently or sequentially.
Concurrent reaction pathways involve the simultaneous hydrolysis and condensation of the silanol groups and the polymerization of the acrylate groups. This approach is common in systems where, for example, photopolymerization of the acrylate is initiated in an aqueous solution where the silanol groups are also undergoing condensation. The competition between the rates of these two reactions is a critical factor that determines the final morphology of the hybrid material researchgate.net. If the siloxane network forms much faster than the polyacrylate chains, a silica-like network embedded with unreacted acrylate monomers may result. Conversely, if the acrylate polymerization is faster, it can lead to a polyacrylate matrix with embedded silanol oligomers or small silica domains.
Sequential reaction pathways involve the polymerization of one functional group followed by the polymerization of the other. A common strategy is to first induce the radical polymerization of the acrylate groups to form a thermoplastic polymer with pendant trihydroxysilyl groups. This intermediate polymer can then be isolated and subsequently cross-linked through the acid- or base-catalyzed condensation of the silanol groups. This sequential approach offers greater control over the final architecture. For instance, the molecular weight of the initial polyacrylate can be controlled, which in turn influences the properties of the final cross-linked hybrid material. Research on the analogous 3-methacryloxypropyltrimethoxysilane has shown that radical polymerization followed by acid-catalyzed hydrolytic polycondensation can yield transparent and flexible hybrid films. In such systems, a higher degree of polymerization of the initial organic chain leads to more rubber-like hybrids, while a lower degree of polymerization results in tougher and more rigid materials.
Table 2: Comparison of Concurrent and Sequential Reaction Pathways
| Pathway | Description | Advantages | Disadvantages | Resulting Architecture |
| Concurrent | Silanol condensation and acrylate polymerization occur simultaneously. | Single-step process, potentially faster. | Difficult to control the individual reaction rates and final morphology. | Often results in interpenetrating polymer networks (IPNs) or phase-separated domains. |
| Sequential | One reaction is completed before the other is initiated (e.g., acrylate polymerization followed by silanol condensation). | Better control over the molecular weight of the organic polymer and the crosslink density of the inorganic network. | Multi-step process, can be more time-consuming. | Leads to a more defined structure, such as a cross-linked polymer with a specific organic chain length between crosslinks. |
Dual-Cure Systems and Their Mechanistic Implications
Dual-cure systems utilize two different stimuli to initiate the two distinct polymerization reactions of this compound, often in a sequential manner. This approach provides excellent temporal and spatial control over the curing process, which is highly advantageous in applications like coatings, adhesives, and 3D printing.
A common dual-cure strategy for this type of molecule involves an initial photopolymerization of the acrylate groups using ultraviolet (UV) light, followed by a thermally induced condensation of the silanol groups.
Mechanism:
Step 1: Photopolymerization (UV Cure): The process begins with the application of UV light in the presence of a photoinitiator. The photoinitiator absorbs the UV radiation and generates free radicals, which then initiate the chain-growth polymerization of the acrylate double bonds. This first curing step transforms the liquid monomer into a solid or semi-solid "green body." At this stage, the silanol groups remain largely unreacted.
Step 2: Silanol Condensation (Thermal Cure): The second step involves heating the material. The elevated temperature promotes the condensation reaction of the silanol groups. This reaction involves the elimination of water molecules to form stable siloxane (Si-O-Si) bonds, leading to the formation of a rigid, three-dimensional inorganic network. This thermal post-cure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material.
The mechanistic separation of the two curing processes allows for precise control over the material's properties at different stages. The initial UV cure provides rapid solidification and shape retention, while the subsequent thermal cure develops the final, robust properties of the hybrid material. In some advanced systems, a photobase generator can be used to simultaneously catalyze both the anionic photopolymerization of an organic network and the sol-gel condensation of the inorganic network in a single step upon irradiation.
Integration into Organic Inorganic Hybrid Materials
Role as a Cross-linking Agent and Coupling Agent
3-(Trihydroxysilyl)propyl prop-2-enoate functions effectively as both a coupling agent and a cross-linking agent, primarily at the interface between inorganic and organic materials. sigmaaldrich.com As a coupling agent, it enhances the adhesion between inorganic fillers or substrates (like glass, silica (B1680970), and metal oxides) and an organic polymer matrix. sigmaaldrich.comcas.cz The mechanism involves two distinct steps. First, the trihydroxysilyl group (-Si(OH)₃), formed from the hydrolysis of the precursor's alkoxy groups, condenses with hydroxyl groups present on the surface of the inorganic material, forming stable covalent Si-O-substrate bonds. acs.org Subsequently, the prop-2-enoate functional group copolymerizes with the surrounding organic polymer matrix via free-radical mechanisms, creating a durable link between the two phases. sigmaaldrich.com
This molecular bridge improves the dispersion of inorganic fillers within the polymer and enhances the stress transfer from the polymer matrix to the reinforcement, leading to significant improvements in the mechanical properties of the resulting composite materials. ottokemi.com Its utility has been demonstrated in various systems, including visible-light-curable composites for dental applications, where it improves the bond between SiO₂ nanoparticles and the resin matrix. sigmaaldrich.com
Formation of Organically Modified Silicates (ORMOSILS)
Organically Modified Silicates, or ORMOSILs, are a class of hybrid materials where organic functionalities are covalently bonded to an inorganic silicate (B1173343) (silica) network. This compound is a key precursor in the synthesis of these materials, which belong to Class II hybrids, characterized by strong covalent bonds between the organic and inorganic components. cas.cz
The formation of ORMOSILs using this compound typically proceeds via a sol-gel process. The precursor, 3-(trimethoxysilyl)propyl methacrylate (B99206), is hydrolyzed in the presence of water and a catalyst to form the reactive this compound. This species then undergoes two simultaneous reactions:
Inorganic Network Formation : The trihydroxysilyl groups polycondense to form a three-dimensional siloxane network, which constitutes the inorganic backbone of the material. cas.cz
Organic Network Formation : The prop-2-enoate (acrylate) groups are polymerized, often initiated by heat or UV radiation, to form cross-linked organic polymer chains integrated within the silica network. cas.cz
This dual network formation results in a single-phase material at the molecular level, combining the properties of both the ceramic-like silicate network (e.g., hardness, thermal stability) and the organic polymer (e.g., flexibility, functionality). Research on hybrid coatings made from TMSPMA and tetraethylorthosilicate (TEOS) has shown that the properties of the resulting ORMOSIL, such as abrasion resistance and refractive index, can be tailored by adjusting the ratio of the organic and inorganic precursors and the thermal treatment conditions. researchgate.net
| TMSPMA Content in Sol (mol%) | Heat Treatment Temperature (°C) | Refractive Index (n) |
|---|---|---|
| 0 (Pure TEOS) | 150 | 1.41 |
| 50 | 90 | 1.45 |
| 50 | 150 | 1.46 |
| 100 | 90 | 1.49 |
| 100 | 150 | 1.51 |
Nanoscale Structuring and Interfacial Interactions in Hybrid Systems
The ability to engineer material properties at the nanoscale is a significant advantage of using this compound. It is widely employed to functionalize the surface of nanoparticles, creating a robust interface between the nano-filler and the polymer matrix. mdpi.com This surface modification is crucial for preventing particle agglomeration and ensuring a homogeneous dispersion, which is essential for achieving desired mechanical, optical, or piezoelectric properties in nanocomposites. mdpi.comnih.gov
Research has demonstrated the successful grafting of this silane (B1218182) onto various nanoparticles, including barium titanate (BTO), zinc oxide (ZnO), and titanium dioxide (TiO₂). sigmaaldrich.comacs.orgmdpi.com The hydrolyzed silane forms covalent and hydrogen bonds with the hydroxyl groups on the nanoparticle surface. acs.org The prop-2-enoate group then extends away from the surface, ready to polymerize with the host matrix. acs.org This creates a covalent linkage at the particle-matrix interface, significantly enhancing the performance of the final composite. mdpi.com
Studies on functionalized ZnO nanoparticles have shown that the orientation of the grafted molecules can be controlled. For instance, the molecules were found to be oriented predominantly perpendicular to the surface on certain ZnO nanoparticles, which maximizes the availability of the polymerizable group for reaction with the matrix. acs.org This control over interfacial structure at the nanoscale is key to designing hybrid systems with tailored macroscopic properties.
Influence of Precursor Hydrophilicity/Hydrophobicity on Hybrid Material Architecture
The precursor, 3-(trimethoxysilyl)propyl methacrylate, is considered a hydrophobic monomer. ottokemi.com This inherent hydrophobicity plays a critical role in the synthesis and final architecture of the hybrid material. When inorganic nanoparticles are treated with this silane, their surface properties are altered from hydrophilic to hydrophobic. acs.org For example, ZnO nanoparticles treated with TMSPMA exhibited water contact angles greater than 60°, confirming a significant increase in surface hydrophobicity. acs.org
This change in surface character has profound implications for the material's architecture:
Compatibility and Dispersion : The newly hydrophobic surface of the nanoparticles improves their compatibility and dispersibility in non-polar organic polymers and solvents, preventing aggregation and leading to a more uniform composite structure.
Self-Assembly : In block copolymers containing a TMSPMA block, the hydrophobic nature of this segment can drive self-assembly into specific morphologies, such as micelles, in selective solvents. These organized structures can then be used as templates to create novel organic-inorganic hybrid nanomaterials with controlled architectures through a sol-gel process. researchgate.net
Interfacial Properties : The hydrophobic layer at the interface can act as a barrier to moisture, which can be beneficial for improving the durability and wet strength of composites.
By controlling the interplay between the hydrophobic organic part and the hydrophilic inorganic part, it is possible to direct the assembly and morphology of the hybrid material, leading to structures ranging from core-shell particles to interconnected networks. nih.gov
Surface Functionalization Applications and Mechanisms
Silanization Processes on Inorganic Substrates
Silanization is a common and effective method for modifying the surface properties of inorganic materials. This process involves the reaction of silane (B1218182) coupling agents, such as 3-(Trihydroxysilyl)propyl prop-2-enoate, with hydroxyl groups present on the surface of substrates like silica (B1680970), alumina, titania, and other metal oxides. gelest.com The result is a durable, covalent bond between the inorganic material and the organic functional group of the silane. gelest.com
The covalent attachment of this compound to an inorganic surface is a two-step process involving hydrolysis and condensation. The silane, often supplied in its alkoxysilane form (e.g., trimethoxysilyl or triethoxysilyl), first undergoes hydrolysis in the presence of water to form the reactive trihydroxysilyl (silanetriol) derivative. This reaction can be catalyzed by acid or base. afinitica.com
Hydrolysis: (RO)₃Si(CH₂)₃O₂CCH=CH₂ + 3H₂O → (HO)₃Si(CH₂)₃O₂CCH=CH₂ + 3ROH (where R is typically a methyl or ethyl group)
Once the silanetriol is formed, it can then condense with the hydroxyl groups (-OH) present on the surface of the inorganic substrate. This condensation reaction forms a stable siloxane bond (Si-O-Substrate), covalently grafting the molecule to the surface. wikipedia.org During this process, a molecule of water is eliminated for each bond formed.
Condensation: (HO)₃Si(CH₂)₃O₂CCH=CH₂ + HO-Substrate → (HO)₂Si(O-Substrate)(CH₂)₃O₂CCH=CH₂ + H₂O
The remaining hydroxyl groups on the silicon atom can form further bonds with adjacent surface hydroxyls or with other silane molecules, leading to a cross-linked network at the interface. gelest.com
| Stage | Reaction | Description |
| Hydrolysis | (RO)₃Si-R' + H₂O → (HO)₃Si-R' + ROH | The alkoxide groups of the silane react with water to form reactive silanol (B1196071) groups. |
| Condensation | (HO)₃Si-R' + HO-Substrate → (HO)₂Si(O-Substrate)-R' + H₂O | The silanol groups of the silane react with the hydroxyl groups on the substrate surface, forming a covalent siloxane bond. |
| Cross-linking | 2 (HO)₃Si-R' → R'-(HO)₂Si-O-Si(OH)₂-R' + H₂O | Silanol groups of adjacent silane molecules can react with each other to form a cross-linked network on the surface. |
Table 1: Key Stages in the Silanization Process.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. wikipedia.orgossila.com The formation of SAMs using organosilanes like this compound is driven by the strong interaction between the silanol headgroup and the substrate, as well as van der Waals interactions between the alkyl chains of adjacent molecules. diva-portal.org
The process of SAM formation typically involves the immersion of the substrate in a solution containing the silane. The silane molecules first adsorb onto the surface, and then begin to organize into a densely packed, ordered monolayer. wikipedia.org The trifunctional nature of the trihydroxysilyl group allows for not only bonding to the surface but also for lateral cross-linking between adjacent molecules, which enhances the stability and integrity of the resulting monolayer. gelest.com
While the goal is often to form a monolayer, under certain conditions, such as in the presence of excess water or prolonged reaction times, multilayers can form. This occurs due to the polymerization of the silane molecules in solution or on the surface before or during the self-assembly process. gelest.com
| Feature | Description |
| Driving Force | Chemisorption of the silanol headgroup to the substrate and intermolecular van der Waals interactions. diva-portal.org |
| Process | Spontaneous adsorption and organization of molecules from solution or vapor phase onto a solid surface. wikipedia.org |
| Structure | A single, ordered layer of molecules covalently bonded to the substrate. The propyl prop-2-enoate "tails" are oriented away from the surface. |
| Stability | Enhanced by the formation of covalent siloxane bonds with the substrate and lateral cross-linking between adjacent silane molecules. gelest.com |
Table 2: Characteristics of Self-Assembled Monolayers of this compound.
Functionalization of Nanoparticles
The surface functionalization of nanoparticles is crucial for their application in various fields, as it can improve their dispersibility, stability, and biocompatibility, as well as introduce new functionalities. nih.govmdpi.combirmingham.ac.uk this compound is employed to modify the surface of various nanoparticles, particularly those with surface hydroxyl groups, such as silica nanoparticles. nih.gov
The silanization process on nanoparticles is analogous to that on planar substrates. The nanoparticles are typically dispersed in a solvent, and the silane is added, often with a catalyst, to facilitate the hydrolysis and condensation reactions. The covalent attachment of the silane to the nanoparticle surface prevents aggregation and allows for the introduction of the reactive acrylate (B77674) group. nih.gov This acrylate functionality can then be used for subsequent reactions, such as polymerization to create a polymer shell around the nanoparticle or for the attachment of biomolecules.
Photo-Initiated Surface Modification and Patterning
The acrylate group of this compound is susceptible to free-radical polymerization, which can be initiated by ultraviolet (UV) light in the presence of a photoinitiator. google.com This property is exploited for photo-initiated surface modification and patterning.
In this process, a surface is first functionalized with this compound. The acrylate-terminated surface is then exposed to UV light through a photomask. In the illuminated regions, the photoinitiator generates free radicals, which initiate the polymerization of the surface-bound acrylate groups, as well as any additional monomers that may be present in a contacting solution. This results in the formation of a polymer film that is covalently attached to the surface in a predefined pattern. google.com
This technique allows for the creation of micro- and nanopatterned surfaces with tailored chemical and physical properties. For example, it can be used to create patterns of different wettability or to spatially control the attachment of cells or biomolecules. Another approach involves thiol-ene "click" chemistry, where a thiol-containing molecule is photochemically added across the double bond of the surface-bound acrylate. nih.gov
Advanced Spectroscopic Characterization of Reaction Processes
In Situ Monitoring Techniques
In situ, or real-time, monitoring is crucial for capturing the transient species and dynamic changes that occur during the formation and subsequent reactions of 3-(Trihydroxysilyl)propyl prop-2-enoate. These techniques allow for the direct observation of the reaction as it progresses, eliminating the need for quenching or sample extraction, which can alter the chemical system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the qualitative and quantitative analysis of the hydrolysis and condensation of alkoxysilane precursors, such as 3-(Trimethoxysilyl)propyl methacrylate (B99206) (MPMS), which hydrolyze to form this compound. plu.mxcapes.gov.brtandfonline.com By monitoring changes in the NMR spectra over time, detailed kinetic profiles of the reactions can be established. plu.mxtandfonline.com ¹H, ¹³C, and ²⁹Si NMR are the most commonly employed nuclei for these studies. plu.mxtandfonline.com
¹H and ¹³C NMR: These techniques are used to follow the hydrolysis reaction by monitoring the decrease in the signal intensity of the alkoxy groups (e.g., methoxy (B1213986) groups in MPMS) and the corresponding increase in the signal of the alcohol byproduct (e.g., methanol). researchgate.net The kinetics of alcohol release can be quantified to determine the rate of hydrolysis. mst.edu However, peak broadening and shifts can occur due to self-condensation reactions, which can complicate spectral analysis. researchgate.net
²⁹Si NMR: This is arguably the most informative NMR technique for studying silane (B1218182) coupling agent reactions. capes.gov.brbohrium.com It provides direct information about the silicon environment, allowing for the identification and quantification of the initial silane, the hydrolyzed silanetriol (this compound), and various condensed species (dimers, trimers, and higher-order oligomers). capes.gov.brucsb.eduresearchgate.net Each distinct silicon environment (often denoted as T⁰, T¹, T², T³) corresponding to different degrees of condensation gives a unique signal in the ²⁹Si NMR spectrum, enabling detailed tracking of the condensation process. researchgate.net
Research has shown that the rates of both hydrolysis and condensation are highly dependent on factors such as pH, water concentration, and solvent composition. capes.gov.brresearchgate.net Acidic conditions tend to enhance hydrolysis while slowing the subsequent self-condensation of the resulting silanol (B1196071) groups, leading to more stable silanetriol entities. plu.mxtandfonline.com Conversely, alkaline conditions can catalyze both hydrolysis and condensation. plu.mx In situ ²⁹Si NMR is particularly effective for determining the nature of the intermediary species as a function of reaction time under these varying conditions. plu.mxtandfonline.comresearchgate.net
| NMR Nucleus | Information Obtained | Typical Application in Silane Reactions |
|---|---|---|
| ¹H NMR | Monitors changes in proton environments. | Tracks the disappearance of alkoxy protons and the appearance of alcohol byproduct protons to measure hydrolysis rates. researchgate.netmst.edu |
| ¹³C NMR | Monitors changes in carbon environments. | Complements ¹H NMR by tracking the carbon signals of the alkoxy group and the organic backbone. plu.mx |
| ²⁹Si NMR | Provides direct information about the silicon atom's chemical environment and degree of condensation. | Identifies and quantifies unhydrolyzed silane (T⁰), silanetriol (hydrolyzed monomer), dimers, and higher oligomers (T¹, T², T³ structures). capes.gov.brucsb.eduresearchgate.net |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly effective for monitoring the evolution of specific functional groups during the hydrolysis and condensation of silane precursors. nih.gov These methods provide real-time information on the chemical transformations by tracking changes in characteristic vibrational bands. utwente.nlspectroscopyonline.com
Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR) FTIR is a common mode for in situ analysis. acs.org During the hydrolysis of an alkoxysilane precursor, IR spectroscopy can monitor the decrease in the intensity of Si-O-C stretching and C-H stretching bands associated with the alkoxy groups. nih.gov Simultaneously, the formation of silanol (Si-OH) groups is evidenced by the appearance and growth of a broad absorption band around 3400 cm⁻¹ (for hydrogen-bonded silanols) and a sharper band near 3740 cm⁻¹ for free Si-OH groups. utwente.nl The subsequent condensation reaction is marked by the disappearance of Si-OH bands and the formation of strong Si-O-Si (siloxane) absorption bands, typically in the 1000-1100 cm⁻¹ region. nih.gov The integrity of the prop-2-enoate group can also be confirmed by monitoring its characteristic C=O and C=C stretching vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying aqueous systems and symmetric vibrations. researchgate.net It can be used to monitor the disappearance of Si-O-C bonds and the formation of Si-O-Si networks. nih.gov The C=C stretching band of the acrylate (B77674) group, which is typically strong in Raman spectra, can be effectively monitored to follow polymerization reactions or to confirm its stability during the hydrolysis and condensation stages. spectroscopyonline.commdpi.com The combination of IR and Raman provides a more complete picture of the functional group transformations occurring during the reaction. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance in Reaction Monitoring |
|---|---|---|---|
| Si-O-C Stretch | ~1080-1190 | IR | Disappearance indicates hydrolysis of the precursor alkoxy group. nih.gov |
| Si-OH Stretch (Free) | ~3740 | IR | Appearance indicates the formation of non-hydrogen-bonded silanols. utwente.nl |
| Si-OH Stretch (H-bonded) | ~3200-3600 | IR | Appearance indicates the formation of the this compound intermediate. acs.org |
| Si-O-Si Stretch | ~1000-1100 | IR, Raman | Formation and growth indicate the progression of the condensation reaction. nih.govnih.gov |
| C=O Stretch (Acrylate) | ~1720 | IR, Raman | Monitored to ensure the stability of the organic functional group during hydrolysis and condensation. nih.gov |
| C=C Stretch (Acrylate) | ~1635 | Raman | Strong signal allows for easy tracking of the acrylate functionality. mdpi.com |
Complementary Spectroscopic and Chromatographic Methods
While in situ spectroscopy provides excellent real-time data, a more comprehensive understanding of the reaction mixture often requires the use of complementary and hyphenated techniques. bohrium.comchemijournal.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, allowing for the detailed analysis of complex product mixtures, including intermediates, byproducts, and oligomers of different sizes. ijpsjournal.comsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile components of the reaction mixture. scispace.com It can be used to separate and identify the alcohol byproduct of hydrolysis, any remaining unreacted alkoxysilane precursor, and low-molecular-weight siloxane oligomers. acs.orgdtic.milpsu.edu The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive components, such as larger oligomers formed during the condensation of this compound, LC-MS is an invaluable tool. saspublishers.com Liquid chromatography separates the components in the solution phase, which are then introduced into the mass spectrometer for identification. researchgate.net
Gel Permeation Chromatography (GPC): GPC is used specifically to determine the molecular weight distribution of the condensation products (polysiloxanes). nih.gov By separating molecules based on their size in solution, GPC can track the growth of oligomers and polymers as the condensation reaction proceeds. nih.gov
Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR): This hyphenated technique involves heating a sample on a thermogravimetric analyzer to monitor mass loss as a function of temperature, while an IR spectrometer analyzes the evolved gases. youtube.com This can provide information about the thermal stability of the condensed siloxane network and identify the gaseous products released during thermal decomposition.
These complementary methods provide a multi-faceted view of the reaction system, corroborating data from in situ measurements and offering deeper insights into the complex chemical pathways involved in the formation and reaction of this compound. researchgate.netbirmingham.ac.uk
| Technique | Principle | Application in Silane Reaction Analysis |
|---|---|---|
| GC-MS | Separates volatile compounds (GC) and identifies them by mass (MS). ijpsjournal.com | Quantifies alcohol byproducts and analyzes unreacted precursors and volatile oligomers. scispace.comacs.org |
| LC-MS | Separates compounds in the liquid phase (LC) and identifies them by mass (MS). saspublishers.com | Analyzes non-volatile, higher molecular weight siloxane oligomers and other intermediates. researchgate.net |
| GPC | Separates molecules based on hydrodynamic volume (size). nih.gov | Determines the molecular weight distribution of the polysiloxane products of condensation. nih.gov |
| TGA-IR | Measures mass change with temperature (TGA) and identifies evolved gases (IR). youtube.com | Assesses thermal stability and identifies decomposition products of the condensed material. |
Theoretical and Computational Investigations
Atomistic and Molecular Dynamics Simulations of Silanol (B1196071) Reactivity
Atomistic and molecular dynamics (MD) simulations provide a powerful lens through which the reactivity of the silanol group (-Si(OH)₃) of 3-(Trihydroxysilyl)propyl prop-2-enoate can be understood at the molecular level. While direct simulation data for this specific molecule is scarce, extensive research on analogous silane (B1218182) coupling agents offers significant insights into the fundamental processes of hydrolysis and condensation, which are central to their function.
Once the trihydroxysilyl group is formed, as in this compound, the subsequent condensation reactions become critical. These reactions involve the formation of siloxane (Si-O-Si) bonds between silanol moieties, leading to the creation of oligomers and eventually a cross-linked polysiloxane network. MD simulations have been instrumental in elucidating the dynamics of these processes on surfaces.
Research on the hydrolysis and condensation of methacryloyloxyalkyl-functional alkoxysilanes has revealed a significant enhancement in reactivity when the alkyl spacer between the silicon atom and the methacrylate (B99206) group is shorter. afinitica.com This suggests that the prop-2-enoate group in this compound likely influences the reactivity of the silanol group through intramolecular electronic effects.
The table below, derived from studies on related methacryloyloxyalkylalkoxysilanes, illustrates the impact of molecular structure on hydrolysis rates, providing a basis for understanding the potential reactivity of this compound.
| Compound | Spacer Group | Hydrolysis Rate Constant (k) [s⁻¹] |
| Methacryloyloxymethyltrimethoxysilane | -CH₂- | 1.36 x 10⁻³ |
| 3-Methacryloyloxypropyltrimethoxysilane | -(CH₂)₃- | 1.00 x 10⁻⁴ |
| Vinyltrimethoxysilane | -CH=CH₂ | 1.20 x 10⁻⁵ |
| Data adapted from a study on the hydrolysis of various methacryloyloxyalkylfunctional alkoxysilanes, providing a comparative view of reactivity. afinitica.com |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the intricate reaction pathways of silane coupling agents. These computational methods allow for the determination of transition state geometries and activation energies, providing a detailed mechanistic understanding of hydrolysis and condensation reactions.
For silanes, the hydrolysis of the precursor alkoxysilane to form the trihydroxysilyl group is a key initial step. Ab initio electronic structure calculations on simple silanes like SiHCl₃ have shown that in the gas phase, the barrier heights for hydrolysis are significant, ranging from 20 to 30 kcal/mol. iastate.edu However, the presence of even a single water molecule can dramatically lower these barriers, highlighting the crucial role of the aqueous environment in facilitating this reaction. iastate.edu
The subsequent condensation of silanol groups to form siloxane bonds is also a critical process. Theoretical studies on the condensation of SiH₃OH and HSi(OH)₃ reveal that the reaction proceeds through a hydrogen-bonded complex, followed by a transition state leading to the elimination of a water molecule. iastate.edu The energy barriers for these condensation reactions are also influenced by the molecular environment.
The following table presents calculated barrier heights for the hydrolysis and condensation of simple silane models, illustrating the energetic landscape of these fundamental reactions.
| Reaction | Reactants | Barrier Height (kcal/mol) |
| Hydrolysis (gas phase) | SiHCl₃ + H₂O | ~20-30 |
| Condensation (gas phase) | SiH₃OH + SiH₃OH | ~25 |
| Condensation (with H-bond stabilization) | HSi(OH)₃ + HSi(OH)₃ | ~10 |
| Data derived from ab initio electronic structure calculations on model silane systems. iastate.edu |
These calculations underscore the importance of hydrogen bonding in stabilizing the transition states and lowering the activation barriers for condensation. For a molecule like this compound, the presence of multiple hydroxyl groups would facilitate the formation of such hydrogen-bonded intermediates, promoting the condensation process.
Modeling of Organic-Inorganic Interfaces and Network Formation
The primary function of this compound as a coupling agent is to form a robust interface between an inorganic substrate and an organic polymer matrix. Computational modeling is a vital tool for understanding the structure and properties of this interfacial region and the formation of the polysiloxane network.
The process begins with the adsorption of the silane molecules onto the inorganic surface, which is typically rich in hydroxyl groups (e.g., silica (B1680970), glass). The silanol groups of the coupling agent form hydrogen bonds with the surface hydroxyls. ethz.ch Subsequent condensation reactions lead to the formation of covalent Si-O-Substrate bonds, anchoring the coupling agent to the inorganic material.
Simultaneously, intermolecular condensation reactions between adjacent silane molecules result in the formation of a cross-linked polysiloxane network on the surface. ethz.ch The structure of this network is influenced by factors such as the concentration of the silane solution, the pH, and the curing conditions. pageplace.de
The prop-2-enoate (acrylate) functionality of this compound is designed to react with the organic polymer matrix, typically through free-radical polymerization. This creates a covalent linkage between the polysiloxane network and the polymer, completing the bridge between the inorganic and organic phases. nih.gov
Molecular dynamics simulations can provide insights into the morphology of the silane layer at the interface. These simulations can model the self-assembly of silane molecules on a surface and the subsequent formation of the siloxane network. The orientation of the organic functional groups (in this case, the prop-2-enoate group) at the interface is a critical factor in determining the effectiveness of the coupling agent, as these groups must be available to react with the polymer matrix.
Future Research Directions and Emerging Academic Applications
Development of Novel Reaction Control Strategies
The performance of 3-(trihydroxysilyl)propyl prop-2-enoate as a coupling agent and surface modifier is fundamentally dependent on the hydrolysis and condensation of its silanol (B1196071) groups. spast.orgresearchgate.net Future research is increasingly focused on developing sophisticated strategies to control these reactions with greater precision. The kinetics of alkoxysilane polymerization, and by extension, the condensation of silanols, are influenced by primary factors such as the water-to-silane ratio, pH, and the nature of the organofunctional group, as well as secondary factors like temperature, solvent, and silane (B1218182) concentration. spast.org
Advanced control strategies under investigation include:
Catalyst Design: Exploring novel acid or base catalysts to selectively promote either the hydrolysis of precursor alkoxysilanes to form the trihydroxysilyl group or the subsequent condensation of the silanol groups. mdpi.com This allows for temporal and spatial control over the formation of the siloxane (Si-O-Si) network at the interface between organic and inorganic materials. researchgate.netmdpi.com
pH and Solvent Optimization: Fine-tuning reaction conditions, such as pH and solvent systems, can dictate the rate and extent of condensation. For instance, specific pH values can favor the formation of linear oligomers versus highly cross-linked networks, enabling the creation of materials with tailored flexibility and porosity. spast.org
"Living" Condensation Polymerization: Developing methods that mimic living polymerization concepts to control the growth of polysiloxane chains from the surface. This could enable the creation of well-defined, uniform interfacial layers with precisely controlled thickness and density, enhancing the performance of composite materials.
Advanced Hybrid Material Design Based on Tailored Reactivity
The dual reactivity of this compound is the cornerstone of its utility in creating organic-inorganic hybrid materials. mdpi.com The trihydroxysilyl groups form robust covalent bonds (Si-O-Substrate) with inorganic surfaces like glass, metals, and ceramics, while the prop-2-enoate (acrylate) group can participate in polymerization reactions with an organic matrix. mdpi.comimpag.ch Future research aims to exploit this dual functionality to design increasingly complex and functional materials.
One promising direction is the synthesis of hyperbranched polymers (HBPs) where the silane acts as a multifunctional building block. mdpi.com By controlling the reaction stoichiometry and conditions, the branching structure, molecular weight, and functionality of the resulting polymers can be precisely engineered. mdpi.com This allows for the creation of materials with tailored properties for specific applications, such as advanced coatings, adhesives, and sealants. mdpi.com
Another area of focus is the development of self-assembled monolayers (SAMs) on various substrates. researchgate.net By carefully controlling the deposition process, highly ordered and dense layers of this compound can be formed. The exposed acrylate (B77674) groups can then be used as anchor points for subsequent chemical modifications, allowing for the layer-by-layer construction of complex surface architectures with specific functionalities for applications in sensors or biomedical devices.
Computational Design and Predictive Modeling for Enhanced Material Performance
The use of computational tools, particularly molecular dynamics (MD) simulations, is becoming an indispensable part of materials science for predicting and understanding the behavior of hybrid materials at the molecular level. mdpi.com Future research will increasingly rely on these methods to design and optimize materials incorporating this compound before experimental synthesis.
MD simulations can provide valuable insights into:
Interfacial Interactions: Modeling the interface between the silane-functionalized inorganic surface and the polymer matrix can help elucidate the nature and strength of the chemical bonds formed. This understanding is crucial for predicting the mechanical properties and long-term durability of composite materials. mdpi.com
Dispersion of Nanoparticles: Simulations can predict how the surface modification of nanoparticles with silane coupling agents affects their dispersion within a polymer matrix. This is key to preventing agglomeration and ensuring the final composite exhibits the desired enhanced properties. mdpi.com
Material Properties: Computational models can be used to calculate key performance indicators such as glass transition temperature, storage modulus, and thermal conductivity of the resulting composites. mdpi.com This predictive capability accelerates the material discovery process by allowing researchers to screen numerous potential formulations virtually.
| Modeling Technique | Predicted Properties for Silane-Based Composites | Potential Impact on Material Design |
| Molecular Dynamics (MD) | Interfacial bond strength, nanoparticle dispersion, glass transition temperature, mechanical modulus. mdpi.com | Optimization of silane concentration and processing conditions for improved composite strength and durability. |
| Density Functional Theory (DFT) | Reaction mechanisms, bond energies, electronic structure of the silane-substrate interface. | Rational design of silanes with enhanced reactivity and substrate affinity. |
| Finite Element Analysis (FEA) | Macroscopic mechanical behavior, stress distribution, failure modes. | Engineering of complex composite structures with predictable performance under load. |
Exploration of New Application Domains for Functionalized Silanols
While organofunctional silanes are well-established in coatings, adhesives, and composites, ongoing research is continually uncovering new and innovative applications. mdpi.comimpag.chsiltech.com The specific functionalities of this compound make it a candidate for several emerging fields.
Potential future application domains include:
Biomedical Engineering: The ability to functionalize surfaces can be used to create biocompatible coatings on medical implants that promote cell adhesion and growth. The acrylate group can be used to immobilize biomolecules, such as peptides or enzymes, to create biosensors or bioactive surfaces. acs.org
Electronics and Photonics: Functionalized silanol layers can be used as dielectric layers in microelectronics or to modify the surface of optical fibers and sensors. mdpi.comnih.gov The creation of well-defined SAMs is particularly relevant for building the nanoscale architectures required in next-generation electronic devices. acs.org
Energy Storage and Conversion: In the field of energy, these molecules could be used to improve the interface between electrode materials and electrolytes in batteries and fuel cells, enhancing performance and stability. mdpi.com They can also be applied in the fabrication of functional materials for solar cells. nih.gov
Environmental Remediation: Functionalized silanols can be grafted onto silica (B1680970) or other inorganic substrates to create sorbents for the selective removal of pollutants, such as heavy metal ions, from water. nih.gov
The continued exploration of these and other application areas will be driven by a deeper understanding of the fundamental chemistry of functionalized silanols and the development of more precise methods for controlling their reactivity and assembling them into functional materials. nih.gov
Q & A
Q. What are the established methods for synthesizing 3-(Trihydroxysilyl)propyl prop-2-enoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves esterification of acrylic acid derivatives with silanol-containing precursors. For analogs like 3-(trimethoxysilyl)propyl acrylate, the reaction employs silylation of hydroxypropyl acrylate with chlorosilanes under anhydrous conditions . Key optimizations include:
- Catalyst selection : Use of triethylamine to scavenge HCl, improving yield.
- Temperature control : Maintaining 0–5°C to minimize premature polymerization.
- Purification : Distillation under reduced pressure (e.g., 0.4 mmHg for analogs ) or column chromatography.
For the trihydroxy variant, replace alkoxy silanes (e.g., trimethoxysilane) with trihydroxysilane precursors, adjusting solvent polarity to accommodate hydrophilic groups.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Monitor H and C peaks for acrylate (δ 5.8–6.4 ppm for vinyl protons) and silanol (δ 1.6–2.2 ppm for Si-CH) groups .
- FTIR : Key bands include C=O stretch (~1720 cm), Si-O-Si (~1100 cm), and O-H (broad ~3400 cm for silanol) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : For structural validation, SHELX software is widely used for small-molecule refinement .
Q. How does the silanol group influence reactivity in polymer grafting compared to alkoxysilane analogs?
Methodological Answer: The trihydroxysilyl group enhances hydrophilicity and hydrolysis kinetics, enabling faster covalent bonding with hydroxylated surfaces (e.g., silica, cellulose) compared to trimethoxy analogs. Key differences:
- Hydrolysis Rate : Trihydroxy variants react rapidly in aqueous media, requiring stabilizers like BHT to prevent gelation .
- Crosslinking Efficiency : Use FTIR or Si NMR to quantify siloxane (Si-O-Si) bond formation in composites .
- Applications : Ideal for hydrophilic coatings or biomedical hydrogels, whereas alkoxysilanes suit hydrophobic matrices.
Advanced Research Questions
Q. How can premature hydrolysis during storage be mitigated, and what stabilizers are effective?
Methodological Answer:
Q. How can copolymer systems enhance interfacial adhesion in silica-polymer composites?
Methodological Answer:
- Design Strategy : Incorporate this compound as a coupling agent in polyacrylate or epoxy matrices. Optimize silane:monomer ratios (e.g., 1–5 wt%) .
- Validation Methods :
- SEM/EDS : Map silicon distribution to assess interfacial bonding.
- Tensile Testing : Compare composite strength with/without silane modification.
- DSC/TGA : Evaluate thermal stability shifts due to crosslinking.
Q. What computational approaches predict crosslinking behavior in hybrid materials?
Methodological Answer:
- Density Functional Theory (DFT) : Model hydrolysis and condensation reactions to predict Si-O-Si network formation.
- Molecular Dynamics (MD) : Simulate interactions between silane and polymer chains at varying pH/temperature .
- Validation : Correlate simulated crosslink density with experimental data (e.g., swelling ratios in solvents).
Q. How to resolve contradictions in hydrolysis kinetics across aqueous vs. solvent-based systems?
Methodological Answer:
- Controlled Experiments : Vary solvent polarity (e.g., water, THF, ethanol) and measure hydrolysis rates via Si NMR or conductivity assays.
- Data Analysis : Use Arrhenius plots to isolate temperature effects. For example, notes environmental release rates differ by solvent, necessitating condition-specific kinetic models.
- Reprodubility : Standardize water content (e.g., Karl Fischer titration) and silane concentration.
Q. What methodologies assess environmental persistence and transformation pathways?
Methodological Answer:
- Lab-Scale Studies : Conduct hydrolysis/photooxidation experiments under simulated environmental conditions (pH, UV exposure). Monitor degradation products via LC-MS .
- Ecological Modeling : Use QSAR models to predict bioaccumulation or toxicity based on logP (e.g., 5.11 for analogs ) and PSA (124.37 Ų ).
- Field Validation : Deploy passive samplers in aquatic systems to detect siloxane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
